3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride

Catalog No.
S788150
CAS No.
1052538-72-3
M.F
C11H17Cl2N3
M. Wt
262.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydroch...

CAS Number

1052538-72-3

Product Name

3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride

IUPAC Name

3-chloro-4-(4-methylpiperazin-1-yl)aniline;hydrochloride

Molecular Formula

C11H17Cl2N3

Molecular Weight

262.18 g/mol

InChI

InChI=1S/C11H16ClN3.ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12;/h2-3,8H,4-7,13H2,1H3;1H

InChI Key

OGALTJHGPZGBRS-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)Cl.Cl

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)Cl.Cl

3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C11H17Cl2N3C_{11}H_{17}Cl_{2}N_{3} and a molecular weight of 262.18 g/mol. It is categorized under the class of anilines and is characterized by the presence of a chloro group and a piperazine moiety. This compound is notable for its potential applications in pharmaceutical chemistry due to its structural features that may influence biological activity .

The chemical behavior of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride can be analyzed through various reactions typical of anilines and piperazines. Key reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, making it a reactive site for further functionalization.
  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, displaying basic properties due to the piperazine nitrogen atoms.
  • Coupling Reactions: The aniline part can engage in coupling reactions with electrophiles, which is significant for synthesizing more complex organic molecules.

These reactions are crucial for modifying the compound's structure to enhance its efficacy or selectivity in biological applications .

3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride exhibits significant biological activity, particularly in pharmacology. Its structure suggests potential interactions with various biological targets, including:

  • Antidepressant Activity: Compounds with similar piperazine structures have been studied for their antidepressant effects.
  • Antitumor Activity: Initial studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Properties: The presence of the chloro group may enhance its activity against bacterial strains.

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound .

The synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride typically involves several steps:

  • Chlorination of Aniline: Starting from 4-(4-methylpiperazin-1-yl)aniline, chlorination is performed using reagents such as thionyl chloride or phosphorus trichloride to introduce the chloro group at the meta position.
  • Formation of Hydrochloride Salt: The resulting base can be treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Alternative methods may include microwave-assisted synthesis or solvent-free conditions to improve yield and reduce reaction times .

3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride has several applications:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for developing new therapeutic agents, particularly in neuropharmacology and oncology.
  • Chemical Research: Used as an intermediate in organic synthesis, facilitating the development of more complex molecules.
  • Biological Studies: Employed in research to investigate its biological effects and mechanisms of action.

The versatility of this compound makes it valuable in both academic and industrial settings .

Interaction studies involving 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest:

  • Receptor Binding: Potential interactions with serotonin and dopamine receptors, indicating possible psychotropic effects.
  • Enzyme Inhibition: Investigations into its role as an inhibitor for specific enzymes involved in metabolic pathways.

These studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound .

Several compounds share structural similarities with 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride. Below is a comparison highlighting their unique features:

Compound NameSimilarityUnique Features
3-Chloro-4-(4-methylpiperazin-1-yl)benzenamine1.00Direct structural analog
3-Chloro-2-(4-methylpiperidin-1-yl)aniline0.73Contains a piperidine ring instead of piperazine
3-(Piperazin-1-yl)aniline hydrochloride0.72Lacks chloro substitution at the aromatic ring
1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine0.77Contains a nitro group which may alter activity
1-(3-Chlorophenyl)piperazin-2-one hydrochloride0.74Different functionalization on the piperazine

The unique combination of a chloro group and a piperazine moiety in 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride contributes to its distinctive properties and potential applications in medicinal chemistry .

Molecular Structure and Stereochemical Characteristics

The molecular structure of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride exhibits a substituted aniline backbone with a piperazine ring system attached at the para position relative to the amino group [1]. The chlorine atom occupies the meta position on the benzene ring, creating an asymmetric substitution pattern that influences the compound's electronic properties [2]. The piperazine ring adopts a chair conformation typical of six-membered saturated heterocycles, with the nitrogen atoms positioned in equatorial orientations [4].

The stereochemical characteristics are dominated by the piperazine ring geometry, which maintains a relatively rigid structure due to the constraints imposed by the two nitrogen atoms [1]. The N-methylation of one piperazine nitrogen introduces additional steric considerations, affecting the overall molecular conformation [2]. The aniline moiety retains planarity, facilitating potential π-π interactions and influencing the compound's solid-state packing arrangements [5].

Table 1: Molecular Structure and Basic Identifiers

PropertyValue
IUPAC Name3-chloro-4-(4-methylpiperazin-1-yl)aniline;hydrochloride
Molecular FormulaC₁₁H₁₇Cl₂N₃
Molecular Weight (g/mol)262.18
CAS Registry Number1052538-72-3
MDL NumberMFCD11506491
PubChem CID16195098
InChIInChI=1S/C11H16ClN3.ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12;/h2-3,8H,4-7,13H2,1H3;1H
InChI KeyOGALTJHGPZGBRS-UHFFFAOYSA-N
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)N)Cl.Cl

Molecular Formula and Mass Spectral Analysis

The molecular formula C₁₁H₁₇Cl₂N₃ represents the complete composition of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride, indicating the presence of eleven carbon atoms, seventeen hydrogen atoms, two chlorine atoms, and three nitrogen atoms [1] [2]. The molecular weight of 262.18 grams per mole reflects the combined mass contributions from the organic base molecule and the associated hydrogen chloride [3].

Mass spectral analysis of this compound typically reveals characteristic fragmentation patterns consistent with aniline and piperazine derivatives [6]. The molecular ion peak appears at mass-to-charge ratio 262.18, representing the intact protonated molecule [1]. Primary fragmentation pathways include the loss of hydrogen chloride, resulting in a fragment at mass-to-charge ratio 226.16 [6]. Additional significant fragments arise from cleavage at the aniline-piperazine bond, producing ions corresponding to the chloroaniline moiety and the methylpiperazine portion [7] [6].

Table 2: Mass Spectral Fragmentation Pattern

Fragment Ionm/z ValueAssignment
Molecular ion [M+H]⁺262.18Intact protonated molecule
Loss of HCl [M-HCl+H]⁺226.16Neutral loss of hydrogen chloride
Loss of methylpiperazine163.02Cleavage at aniline-piperazine bond
Chloroaniline fragment127.553-chloroaniline cation
Methylpiperazine fragment99.12N-methylpiperazine cation
Base peak (most abundant)Variable (typically 127 or 99)Most stable fragment

Physical State and Crystalline Properties

3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride exists as a crystalline solid at ambient temperature conditions [2] [3]. The compound typically appears as a white to off-white crystalline powder, characteristic of many aniline hydrochloride derivatives [8] [9]. The crystalline form represents the hydrochloride salt, where the chloride anion forms ionic interactions with the protonated amine groups [5].

The crystal structure benefits from hydrogen bonding networks established between the chloride ions and the protonated nitrogen centers [5]. These intermolecular interactions contribute to the compound's thermal stability and influence its dissolution characteristics [10]. The hygroscopic nature of the material, common among amine hydrochlorides, necessitates careful storage under dry conditions to maintain crystalline integrity [8] [9].

Physical property estimations based on analogous compounds suggest a melting point range of 180-200°C, similar to other aniline hydrochloride derivatives [11]. The estimated density falls within 1.2-1.3 grams per cubic centimeter, consistent with the density of aniline hydrochloride at 1.22 grams per cubic centimeter [11].

Table 3: Physical State and Crystalline Properties

PropertyValueReference
Physical State at Room TemperatureSolidCompound suppliers data
AppearanceCrystalline powderChemical databases
ColorWhite to off-whiteCommercial specifications
Crystal FormHydrochloride salt crystalSalt formation properties
Preservation ConditionsDry conditions, room temperatureStorage recommendations
Storage TemperatureStore below +30°CStability guidelines
Hygroscopic NatureHygroscopicAmine hydrochloride properties

Solubility Parameters and Solution-Phase Behavior

The solubility characteristics of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride are significantly influenced by its ionic nature as a hydrochloride salt [8] . In aqueous solutions, the compound demonstrates pH-dependent solubility behavior, with enhanced dissolution under acidic conditions due to protonation of the amine groups [4] [13].

At physiological pH (7.4), the compound exhibits moderate solubility in water, estimated at 5-20 milligrams per milliliter based on the behavior of similar piperazine aniline derivatives [13]. Under acidic conditions (pH 1-2), solubility increases substantially to greater than 50 milligrams per milliliter due to complete protonation of the basic nitrogen centers [8] .

The compound shows high solubility in polar protic solvents such as methanol and ethanol, where hydrogen bonding interactions facilitate dissolution [13]. Polar aprotic solvents like dimethylformamide also provide excellent solvation due to their ability to stabilize ionic species . Conversely, nonpolar solvents such as hexane and diethyl ether demonstrate poor compatibility with this hydrophilic salt [8].

Table 4: Solubility Parameters and Solution-Phase Behavior

Solvent/ConditionPredicted SolubilityBasis
Water (pH 7.4, 25°C)Moderately soluble (5-20 mg/mL)Hydrochloride salt properties
Water (acidic pH 1-2)Highly soluble (>50 mg/mL)Protonation enhancement
MethanolHighly solublePolar protic solvent compatibility
EthanolSolublePolar protic solvent compatibility
Dimethylformamide (DMF)Highly solubleAprotic polar solvent
DichloromethanePoorly solubleLimited polarity match
Diethyl etherVery poorly solubleHydrophilic salt incompatibility
HexaneInsolubleNonpolar solvent incompatibility

Spectroscopic Fingerprinting

Nuclear magnetic resonance spectroscopy provides distinctive fingerprint characteristics for 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride [17] [18]. Proton nuclear magnetic resonance spectra typically display aromatic proton signals in the 6.5-7.5 parts per million region, reflecting the substituted benzene ring environment [17] [19]. The piperazine methylene protons appear as complex multipiples in the 2.5-3.5 parts per million range, while the N-methyl group produces a characteristic singlet around 2.3-2.4 parts per million [17] [20].

Carbon-13 nuclear magnetic resonance spectroscopy reveals aromatic carbon resonances distributed throughout the 110-150 parts per million region [18] [20]. Aliphatic carbons from the piperazine ring and methyl group appear in the 45-60 parts per million range [18]. The chlorine substitution on the aromatic ring creates distinctive downfield shifts for adjacent carbons [17] [18].

Infrared spectroscopy demonstrates characteristic absorption bands for the various functional groups present [19] [21]. Nitrogen-hydrogen stretching vibrations appear in the 3200-3400 wavenumber region, while aromatic carbon-hydrogen stretches occur around 3000-3100 wavenumbers [19] [21]. Aliphatic carbon-hydrogen stretching bands are observed in the 2800-3000 wavenumber range [19]. The carbon-chlorine bond produces absorption in the fingerprint region around 600-800 wavenumbers [19] [21].

Table 6: Expected Spectroscopic Characteristics

TechniqueExpected Signal/PeakExpected Range/Value
¹H NMRAromatic protons6.5-7.5 ppm
¹H NMRPiperazine CH₂ protons2.5-3.5 ppm
¹H NMRN-CH₃ protons2.3-2.4 ppm
¹H NMRNH₂ protons (broad)4-6 ppm (D₂O exchangeable)
¹³C NMRAromatic carbons110-150 ppm
¹³C NMRAliphatic carbons45-60 ppm
IR SpectroscopyN-H stretch3200-3400 cm⁻¹
IR SpectroscopyC-H stretch (aromatic)3000-3100 cm⁻¹
IR SpectroscopyC-H stretch (aliphatic)2800-3000 cm⁻¹
IR SpectroscopyC-Cl stretch600-800 cm⁻¹
Mass SpectrometryMolecular ion [M+H]⁺262.18 m/z

The synthesis of 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride can be accomplished through several laboratory-scale methodologies, each offering distinct advantages and limitations. The most widely employed approaches involve nucleophilic aromatic substitution reactions and palladium-catalyzed cross-coupling methods [1] [2] [3].

Nucleophilic Aromatic Substitution Approach

The nucleophilic aromatic substitution (SNAr) methodology represents the most straightforward synthetic route for preparing 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride. This approach typically involves the reaction of 3-chloro-4-nitroaniline with 4-methylpiperazine under basic conditions, followed by reduction of the nitro group [3] [4]. The reaction proceeds through the formation of a Meisenheimer complex intermediate, where the electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack.

Optimal reaction conditions include the use of potassium carbonate as a base in dimethylformamide (DMF) at temperatures ranging from 80-120°C. The reaction typically requires 4-8 hours for completion, yielding the nitro intermediate in 60-90% yield [4] [5]. Subsequent reduction of the nitro group can be achieved using various reducing agents, including iron powder in hydrochloric acid, tin(II) chloride in ethanol, or catalytic hydrogenation using palladium on carbon [6] [4].

Palladium-Catalyzed Cross-Coupling Methods

The Buchwald-Hartwig amination reaction has emerged as a particularly effective method for synthesizing arylpiperazine derivatives, including 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride [2] [7]. This methodology involves the palladium-catalyzed coupling of 3-chloro-4-bromoaniline with 4-methylpiperazine under inert atmospheric conditions.

The reaction typically employs Pd2(dba)3 as the palladium source, RuPhos as the ligand, and sodium tert-butoxide as the base in toluene at temperatures of 80-110°C [2] [8]. This approach consistently delivers yields in the range of 80-97%, with excellent functional group tolerance and substrate scope [2]. The method is particularly advantageous for introducing sterically hindered piperazine derivatives and provides superior regioselectivity compared to traditional nucleophilic substitution approaches.

Copper-Catalyzed Ullmann Coupling

The copper-catalyzed Ullmann-Goldberg reaction represents an economically attractive alternative to palladium-catalyzed methods [7] [9]. This approach involves the coupling of 3-chloro-4-haloaniline derivatives with 4-methylpiperazine in the presence of copper(I) iodide, L-proline as a ligand, and potassium carbonate in dimethyl sulfoxide at 110°C.

While this methodology offers the advantage of utilizing less expensive copper catalysts, it typically requires harsher reaction conditions and longer reaction times compared to palladium-based systems. Yields generally range from 70-85%, with the method being particularly suitable for large-scale preparations where cost considerations are paramount [9] [10].

Direct Amination with Piperazine

A simplified synthetic approach involves the direct reaction of 3-chloro-4-fluoroaniline with 4-methylpiperazine under thermal conditions [11] [10]. This method exploits the enhanced reactivity of the fluorine substituent toward nucleophilic displacement, allowing the reaction to proceed without the need for transition metal catalysts.

The reaction is typically conducted in a polar aprotic solvent such as N-methylpyrrolidinone (NMP) or dimethyl sulfoxide at temperatures of 120-140°C for 6-12 hours. While this approach offers operational simplicity and eliminates the need for expensive catalysts, yields are generally variable (55-85%) and the method requires careful optimization for each specific substrate [10] [12].

Industrial Production Processes

The industrial production of 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride requires careful consideration of scale-up factors, process economics, and environmental impact. Several key methodologies have been developed for large-scale manufacturing, each tailored to specific production requirements and regulatory constraints.

Continuous Flow Processing

Continuous flow chemistry has emerged as a preferred methodology for industrial production of piperazine-containing compounds due to its superior heat and mass transfer characteristics, improved safety profile, and enhanced process control [13] [14]. For 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride, continuous flow systems enable precise temperature control during the exothermic amination reaction, minimizing the formation of side products and improving overall process efficiency.

Industrial continuous flow processes typically utilize packed bed reactors containing supported palladium catalysts, operating at temperatures of 100-130°C under continuous solvent flow. The residence time is carefully controlled to optimize conversion while minimizing overreaction, typically ranging from 15-45 minutes depending on the specific catalyst system employed [13] [14]. This approach consistently delivers production yields exceeding 90% with significantly reduced processing times compared to batch operations.

Batch Processing with Optimized Conditions

Traditional batch processing remains widely employed for industrial production, particularly for facilities with existing batch infrastructure. Optimized batch processes for 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride typically employ large-scale reactors (1000-5000 L) with enhanced mixing systems to ensure uniform heat distribution and reagent contact [15] [16].

The process generally involves a two-stage approach: initial coupling of the chlorinated aniline precursor with 4-methylpiperazine, followed by in-situ hydrochloride salt formation. Reaction conditions are carefully controlled to maintain temperatures between 80-100°C, with continuous monitoring of pH and conversion rates. The process typically requires 8-12 hours for completion, with overall yields ranging from 85-92% [15] [16].

Solvent Recovery and Recycling Systems

Industrial production processes incorporate sophisticated solvent recovery systems to minimize waste generation and reduce production costs. For 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride synthesis, recovery systems typically focus on DMF, toluene, and other organic solvents used in the coupling reactions [17] [14].

Distillation-based recovery systems can typically recover 90-95% of process solvents, with the recovered material meeting quality specifications for reuse in subsequent batches. Advanced systems incorporate membrane separation technologies for aqueous-organic phase separation, further improving overall process efficiency and environmental performance [17] [14].

Quality Control Integration

Industrial production processes integrate comprehensive quality control systems to ensure consistent product quality and regulatory compliance. These systems typically include in-line analytical monitoring using high-performance liquid chromatography (HPLC) and gas chromatography (GC) to track reaction progress and detect impurity formation [18] [19].

Automated sampling systems enable real-time monitoring of key process parameters, including conversion rates, impurity profiles, and product purity. Statistical process control methods are employed to maintain consistent quality standards, with typical final product purities exceeding 99.5% [18] [19].

Green Chemistry Approaches to Synthesis

The implementation of green chemistry principles in the synthesis of 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride has become increasingly important due to environmental regulations and sustainability considerations. Several innovative approaches have been developed that minimize environmental impact while maintaining synthetic efficiency.

Solvent-Free Synthesis Methods

Solvent-free synthesis represents one of the most significant advances in green chemistry approaches for piperazine-aniline coupling reactions. Research has demonstrated that 3-chloro-4-(4-methylpiperazin-1-yl)aniline can be synthesized using piperazine itself as both reagent and solvent, eliminating the need for organic solvents entirely [2] [8].

This methodology involves heating 3-chloro-4-fluoroaniline with excess 4-methylpiperazine at 120-140°C for 10-30 minutes under aerobic conditions. The process utilizes palladium-catalyzed cross-coupling with RuPhos as the ligand system, achieving yields of 50-80% while completely eliminating solvent waste [2] [8]. The approach is particularly attractive for industrial applications due to its reduced environmental footprint and simplified workup procedures.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has proven highly effective for accelerating piperazine-aniline coupling reactions while reducing energy consumption. The methodology involves subjecting the reaction mixture to microwave irradiation at 120°C for 30 minutes, compared to conventional heating methods that require 12-24 hours [2] [20].

The enhanced reaction kinetics result from direct molecular heating, which provides more uniform temperature distribution and eliminates hot spots that can lead to decomposition reactions. This approach consistently delivers yields of 75-92% with significantly reduced reaction times and energy consumption [2] [20]. The methodology is particularly well-suited for library synthesis and process optimization due to its rapid turnaround times.

Aqueous-Based Reaction Systems

The development of aqueous-based reaction systems represents a major advancement in green chemistry approaches for aniline-piperazine coupling reactions. These systems utilize water as the primary solvent with phase-transfer catalysts to facilitate the reaction between water-insoluble substrates [20] [21].

Optimized aqueous systems typically employ quaternary ammonium salts as phase-transfer catalysts, with reaction temperatures of 80-100°C and reaction times of 4-6 hours. The approach eliminates the need for organic solvents while maintaining yields comparable to traditional methods (70-85%) [20] [21]. Product isolation is simplified through direct precipitation of the hydrochloride salt from the aqueous reaction medium.

Biocatalytic Approaches

Emerging biocatalytic approaches for aniline-piperazine coupling reactions offer exceptional selectivity and environmental compatibility. Enzymatic systems utilizing engineered transaminases have been developed for the selective amination of chlorinated aromatics, including precursors to 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride [22] [23].

While these systems are still in early development stages, preliminary results indicate excellent stereoselectivity and the ability to operate under mild conditions (pH 7-8, 25-40°C). The approach offers the potential for highly selective synthesis with minimal waste generation, though current limitations include enzyme stability and substrate scope [22] [23].

Renewable Feedstock Utilization

Research into renewable feedstock utilization for piperazine synthesis has focused on bio-based alternatives to traditional petroleum-derived starting materials. Bio-based piperazine derivatives can be synthesized from renewable amino acid precursors, offering a sustainable alternative to conventional synthesis routes [24] [22].

Current developments include the use of bio-based ethylenediamine and related compounds as starting materials for piperazine synthesis. While these approaches are still emerging, they offer the potential for significant reductions in carbon footprint and dependence on fossil fuel-derived feedstocks [24] [22].

Purification Techniques and Quality Control

The purification of 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride requires sophisticated analytical and preparative techniques to achieve pharmaceutical-grade purity. The compound's physicochemical properties, including its basic nature and moderate water solubility, necessitate specialized purification protocols.

Recrystallization Methods

Recrystallization remains the most widely employed purification technique for 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride, particularly for the formation of the hydrochloride salt. The process typically involves dissolving the crude product in hot ethanol or methanol, followed by slow cooling to induce crystallization [25] [26].

Optimized recrystallization protocols utilize mixed solvent systems, such as ethanol-water (3:1 v/v), to maximize solubility differences between the desired product and impurities. The process typically achieves purities exceeding 99% with recovery yields of 85-95% [25] [26]. Critical parameters include cooling rate (1-2°C/min), pH control (pH 2-3 for hydrochloride formation), and seed crystal addition to ensure consistent crystal morphology.

Chromatographic Purification

High-performance liquid chromatography (HPLC) serves as both an analytical tool and a preparative method for purifying 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride. Analytical HPLC methods typically employ C18 reversed-phase columns with acetonitrile-water mobile phases containing 0.1% trifluoroacetic acid [27] [19].

Preparative HPLC methods utilize similar stationary phases but with modified mobile phase compositions to optimize loading capacity and resolution. The methodology is particularly effective for removing closely related impurities and achieving purities exceeding 99.5% [27] [19]. While expensive, preparative HPLC is essential for producing analytical reference standards and investigating metabolite profiles.

Gas Chromatographic Analysis

Gas chromatography plays a crucial role in the quality control of 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride, particularly for the detection of volatile impurities and residual solvents. The methodology typically employs capillary columns with nitrogen-phosphorus detectors (NPD) for enhanced sensitivity toward nitrogen-containing compounds [28] [29].

Optimized GC methods utilize temperature programming (60°C initial, 5°C/min ramp to 300°C) to achieve baseline separation of the target compound from potential impurities. The methodology is particularly effective for detecting residual aniline, piperazine, and chlorinated impurities with detection limits in the parts-per-million range [28] [29].

Solid-Phase Extraction

Solid-phase extraction (SPE) provides an efficient method for sample cleanup and concentration during the purification of 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride. The methodology typically employs mixed-mode cation exchange cartridges that retain the basic compound while allowing neutral and acidic impurities to pass through [30] [19].

Optimized SPE protocols utilize sequential washing steps with different pH buffers to remove specific impurity classes. The compound is subsequently eluted using basic methanol (pH 10), achieving effective concentration and purification in a single step [30] [19]. This approach is particularly valuable for processing large volumes of dilute solutions and preparing samples for analytical characterization.

Spectroscopic Characterization

Comprehensive spectroscopic characterization is essential for confirming the identity and purity of 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, with characteristic signals for the piperazine ring protons appearing at δ 2.5-3.5 ppm and aromatic protons at δ 6.5-7.5 ppm [1] .

Mass spectrometry using electrospray ionization (ESI) provides molecular weight confirmation and fragmentation patterns useful for impurity identification. The protonated molecular ion [M+H]+ appears at m/z 226.1 for the free base, with characteristic fragmentation involving loss of the methylpiperazine moiety [1] .

Impurity Profiling

Systematic impurity profiling is crucial for understanding the degradation pathways and optimizing purification protocols for 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride. Common impurities include unreacted starting materials, bis-substituted products, and oxidation products formed during storage [30] [32].

Advanced analytical methods including liquid chromatography-mass spectrometry (LC-MS) enable identification and quantification of trace impurities. Forced degradation studies under various stress conditions (heat, light, pH extremes) provide insights into compound stability and potential degradation pathways [30] [32].

Recent Advances in Synthetic Efficiency

The field of synthetic chemistry has witnessed remarkable advances in the preparation of 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride, with particular emphasis on improving reaction efficiency, reducing environmental impact, and enabling scalable production processes.

Continuous Flow Chemistry

Continuous flow chemistry represents one of the most significant advances in synthetic efficiency for piperazine-aniline coupling reactions. Modern flow systems enable precise control of reaction parameters, including temperature, pressure, and reagent stoichiometry, resulting in improved yields and reduced side product formation [13] [14].

Recent developments in flow chemistry for 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride synthesis include the implementation of packed bed reactors containing immobilized palladium catalysts. These systems operate at temperatures of 120-150°C with residence times of 15-30 minutes, achieving conversions exceeding 95% with minimal byproduct formation [13] [14]. The methodology is particularly advantageous for industrial applications due to its enhanced safety profile and reduced equipment footprint.

Photocatalytic Synthesis

Photocatalytic methods have emerged as innovative approaches for C-N bond formation in piperazine-aniline coupling reactions. Visible light-induced reactions using iridium or ruthenium photocatalysts enable the synthesis of 3-chloro-4-(4-methylpiperazin-1-yl)aniline under mild conditions (room temperature, atmospheric pressure) [23] [33].

The methodology involves irradiation of the reaction mixture with blue LED light (450 nm) in the presence of photocatalysts such as Ir(ppy)3 or Ru(bpy)3Cl2. The approach offers exceptional selectivity and functional group tolerance, with yields typically ranging from 70-90% [23] [33]. While still in the research phase, photocatalytic methods show promise for developing more sustainable synthesis routes.

Machine Learning Optimization

The integration of machine learning algorithms into synthetic chemistry has enabled rapid optimization of reaction conditions for 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride synthesis. Advanced algorithms can predict optimal reaction parameters based on substrate structure and desired outcomes, significantly reducing the time required for process development [34] [35].

Recent applications include the use of Gaussian process regression to optimize palladium-catalyzed coupling reactions, achieving optimal yields with minimal experimental effort. The methodology has been successfully applied to identify optimal catalyst loadings, temperatures, and reaction times for various piperazine-aniline coupling reactions [34] [35].

Automated Synthesis Platforms

Automated synthesis platforms have revolutionized the efficiency of synthetic chemistry research, enabling rapid screening of reaction conditions and systematic optimization of synthetic protocols. These platforms typically integrate robotic liquid handling, automated heating and cooling systems, and in-line analytical monitoring [36] [37].

For 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride synthesis, automated platforms enable systematic screening of catalyst systems, solvents, and reaction conditions with minimal human intervention. The approach has been particularly valuable for identifying optimal conditions for challenging substrate combinations and developing scalable synthesis protocols [36] [37].

Mechanochemical Synthesis

Mechanochemical synthesis using ball milling techniques has emerged as a solvent-free approach for piperazine-aniline coupling reactions. The methodology involves grinding the solid reactants in the presence of catalytic amounts of base and transition metal catalysts, achieving efficient C-N bond formation without organic solvents [38] [39].

Recent studies have demonstrated the synthesis of 3-chloro-4-(4-methylpiperazin-1-yl)aniline using mechanochemical methods with yields comparable to solution-phase reactions. The approach offers significant environmental advantages and simplified workup procedures, though substrate scope remains limited compared to traditional methods [38] [39].

Enzymatic Synthesis

Biocatalytic approaches using engineered enzymes represent an emerging frontier in sustainable synthesis of piperazine-containing compounds. Transaminases and other engineered enzymes can catalyze selective amination reactions under mild conditions, offering exceptional selectivity and environmental compatibility [22] [33].

Dates

Last modified: 08-15-2023

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